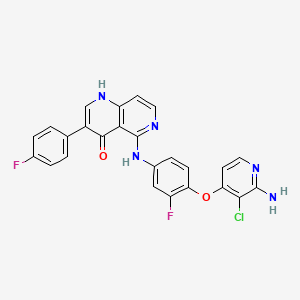
(2S)-2-(15N)azanyl(1,4-13C2)butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(15N)azanyl(1,4-13C2)butanedioic acid is a labeled compound used primarily in scientific research. The labeling with isotopes such as nitrogen-15 and carbon-13 allows for detailed studies in various fields, including chemistry, biology, and medicine. This compound is particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, where isotopic labeling helps in tracing molecular pathways and understanding complex biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(15N)azanyl(1,4-13C2)butanedioic acid typically involves the incorporation of isotopically labeled precursors. One common method is the use of labeled ammonia (15NH3) and labeled carbon dioxide (13CO2) in the synthesis process. The reaction conditions often require controlled temperatures and pressures to ensure the incorporation of the isotopes without altering the chemical structure of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and yield. The use of automated reactors and continuous flow systems helps in maintaining the purity and isotopic labeling of the compound. Quality control measures, including NMR and mass spectrometry, are employed to ensure the consistency and accuracy of the labeling.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(15N)azanyl(1,4-13C2)butanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
(2S)-2-(15N)azanyl(1,4-13C2)butanedioic acid is widely used in scientific research for:
Chemistry: Studying reaction mechanisms and molecular interactions using NMR spectroscopy.
Biology: Tracing metabolic pathways and understanding enzyme functions.
Medicine: Investigating drug metabolism and pharmacokinetics.
Industry: Quality control and process optimization in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of (2S)-2-(15N)azanyl(1,4-13C2)butanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isotopic labeling allows for precise tracking of the compound within biological systems, providing insights into its biochemical pathways and interactions. The labeled nitrogen and carbon atoms enable detailed studies of the compound’s behavior at the molecular level, including binding affinities and reaction kinetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-aminobutanedioic acid: A non-labeled version of the compound.
(2S)-2-(15N)azanylbutanedioic acid: Labeled with nitrogen-15 but not carbon-13.
(2S)-2-aminobutanedioic acid-1,4-13C2: Labeled with carbon-13 but not nitrogen-15.
Uniqueness
(2S)-2-(15N)azanyl(1,4-13C2)butanedioic acid is unique due to its dual isotopic labeling, which provides a more comprehensive understanding of its behavior in various scientific studies. The combination of nitrogen-15 and carbon-13 labeling allows for simultaneous tracking of different parts of the molecule, making it a valuable tool in advanced research applications.
Propriétés
Formule moléculaire |
C4H7NO4 |
|---|---|
Poids moléculaire |
136.08 g/mol |
Nom IUPAC |
(2S)-2-(15N)azanyl(1,4-13C2)butanedioic acid |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i3+1,4+1,5+1 |
Clé InChI |
CKLJMWTZIZZHCS-MULCOQLSSA-N |
SMILES isomérique |
C([C@@H]([13C](=O)O)[15NH2])[13C](=O)O |
SMILES canonique |
C(C(C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


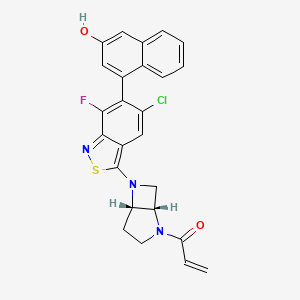

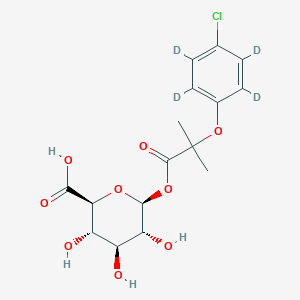
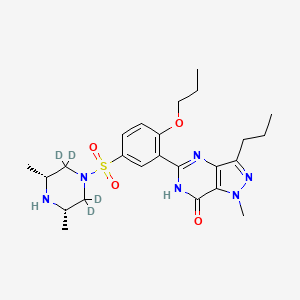


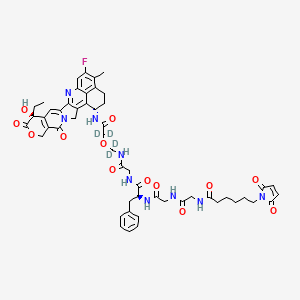
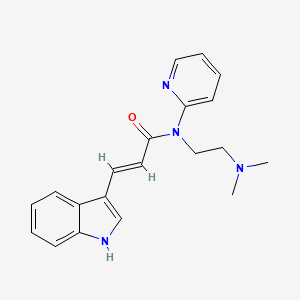
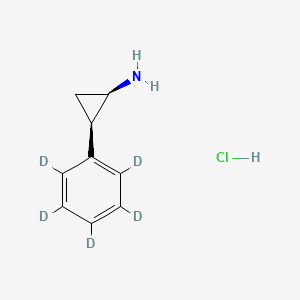
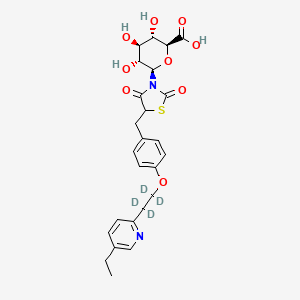

![N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5](/img/structure/B12416700.png)

